molecular formula C12H12N2O4 B014166 1,4-Bis(maleimido)butane CAS No. 28537-70-4

1,4-Bis(maleimido)butane

Cat. No. B014166
CAS RN: 28537-70-4
M. Wt: 248.23 g/mol
InChI Key: WXXSHAKLDCERGU-UHFFFAOYSA-N
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Description

1,4-Bis(maleimido)butane is a compound synthesized from maleic anhydride and derivatives, often used for its reactive maleimide groups. These groups participate in various chemical reactions, contributing to the material's unique chemical and physical properties.

Synthesis Analysis

The synthesis of bis(maleimido) compounds, such as 1,4-Bis(maleimido)butane, involves multiple reaction steps starting from maleic anhydride. One method includes the reaction of maleic anhydride with amines and formaldehyde to produce the desired bis(maleimido) structure. The yield and conditions of these synthesis processes have been optimized for various derivatives (Tao, Xu, & Yang, 2011).

Molecular Structure Analysis

The molecular structure of 1,4-Bis(maleimido)butane and related compounds is confirmed using techniques like NMR, FT-IR, and EA. These studies help in understanding the compound's molecular configuration and the orientation of maleimido groups (Tao, Xu, & Yang, 2011).

Chemical Reactions and Properties

1,4-Bis(maleimido)butane undergoes various chemical reactions due to its maleimido groups. These reactions include polymerization and cross-linking, contributing to the development of materials with specific mechanical and thermal properties. The reactivity of maleimido groups towards nucleophiles, such as amines, is a key aspect of its chemical behavior (Veisi, Sedrpoushan, Mohammadi, Faraji, & Sajjadifar, 2014).

Scientific Research Applications

Self-assembly of Pseudorotaxanes

  • Self-assembly of [2]pseudorotaxanes based on pillar[5]arene and bis(imidazolium) cations : This study highlights the use of a bis(imidazolium) dication, similar to 1,4-Bis(maleimido)butane, for forming [2]pseudorotaxanes with pillar[5]arene. The research demonstrates control over the dethreading/rethreading process through the addition of base and acid (Li et al., 2010).

Oxidation of Sulfides

  • Application of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide for selective oxidation of sulfides to sulfoxides : This paper discusses the use of a compound similar to 1,4-Bis(maleimido)butane in the selective oxidation of dialkyl and alkyl aryl sulfides (Manesh et al., 2015).

Photophysical Behavior and Computational Investigations

  • Photophysical Behavior and Computational Investigation of Novel Macromolecule : A study involving a pyrimido[l,2-a]benzimidazole derivative, structurally related to 1,4-Bis(maleimido)butane, exploring its synthesis, spectral techniques, and solvatochromic effects (Saleh et al., 2016).

Electronic Absorption Spectroscopy

  • Electronic absorption spectroscopy and time-dependent density functional theory calculations on a nickel(II) complex : This research provides insights into the electronic structure of a complex involving a compound similar to 1,4-Bis(maleimido)butane (Holland et al., 2009).

Emission and Redox Properties of Copper(I) Complexes

  • Redox Properties of Copper(I) Complex Bearing Ligands : The study investigates emission and redox properties of a copper(I) complex with ligands including 1,4-Bis(maleimido)butane (Nishikawa et al., 2017).

Thermal, Optical, and Electrical Properties of Polyimides

  • Novel Aromatic–Aliphatic Thermotropic Polyimides : This paper explores the synthesis and properties of new polyimides, including compounds related to 1,4-Bis(maleimido)butane (Schab-Balcerzak et al., 2010).

Safety And Hazards

1,4-Bis(maleimido)butane may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 1,4-Bis(maleimido)butane are not explicitly mentioned in the search results .

properties

IUPAC Name

1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXSHAKLDCERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286325
Record name 1,4-Bis(maleimido)butane
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(maleimido)butane

CAS RN

28537-70-4
Record name 1,4-Bis(maleimido)butane
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Record name NSC 44747
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Record name 28537-70-4
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Record name 1,4-Bis(maleimido)butane
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Record name 1,4-Bis(maleimido)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AK Singh, D Hodge, SK Sharma - Biochemistry and Analytical …, 2015 - researchgate.net
Clostridium botulinum produces seven antigenically-distinct botulinum neurotoxins (BoNTs) which cause severe neuroparalytic illness botulism in humans and animals. In bacterial …
Number of citations: 1 www.researchgate.net
KC Aluri, MA Hossain, N Kanetkar, BC Miller… - Bioconjugate …, 2021 - ACS Publications
We recently reported that cyclic thiosulfinates are cysteine selective cross-linkers that avoid the “dead-end” modifications that contribute to other cross-linkers’ toxicity. In this study, we …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
Y Hizukuri, S Kojima, M Homma - The journal of biochemistry, 2010 - academic.oup.com
The flagellar motor is composed of the stator and the rotor, and the interaction between the stator and the rotor at the cytoplasmic region is believed to produce mechanical force for the …
Number of citations: 34 0-academic-oup-com.brum.beds.ac.uk
RTGEE YAN - 2010 - core.ac.uk
I would like to start off by thanking Ambalika Sagarika Khadria for her timely and practical advice as a sympathetic friend over a phone conversation during my uncertainty regarding the …
Number of citations: 2 core.ac.uk
G Kossmehl, HI Nagel, A Pahl - … Macromolecular Chemistry and …, 1995 - Wiley Online Library
12 bis‐ and tris(maleimide)s were synthesized and characterized and their reactions with polyamides in the melt were examined. It was found that the double bonds of the maleimides …
K Hidaka, K Hojo, S Fujioka, S Nukuzuma, Y Tsuda - Amino acids, 2015 - Springer
The JC virus is the causative agent of progressive multifocal leukoencephalopathy. The viral genome encodes a multifunctional protein known as agnoprotein which is essential for viral …
AA Serag, C Altenbach, M Gingery, WL Hubbell… - Biochemistry, 2001 - ACS Publications
Amyloid and prion diseases appear to stem from the conversion of normally folded proteins into insoluble, fiber-like assemblies. Despite numerous structural studies, a detailed …
Number of citations: 92 0-pubs-acs-org.brum.beds.ac.uk
J Lee, D Tomasek, TMA Santos, MD May, I Meuskens… - Elife, 2019 - elifesciences.org
The β-barrel assembly machine (Bam) complex in Gram-negative bacteria and its counterparts in mitochondria and chloroplasts fold and insert outer membrane β-barrel proteins. BamA…
Number of citations: 58 elifesciences.org
KF Speer, CL Cosimini, KE Splan - Peptide Science, 2012 - Wiley Online Library
XIAP, an important regulator of apoptosis, has emerged as a target for the development of cancer therapeutics. The homodimeric Smac protein simultaneously binds to both the BIR2 …
C Yang, D Zhu, C Sun, B Chen, Y Li, IN Pulidindi… - … Science and Technology, 2021 - Elsevier
A more facile and more efficient self-healing strategy for carbon fiber/thermoset resin interphase was established based on electrothermal effect of carbon fiber (CF) driving the …

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